XLogP3 Lipophilicity: Target Compound (0.4) vs. N-Methyl Analog (0.9) — A ΔlogP of 0.5 Units
The target compound exhibits a computed XLogP3 of 0.4, compared to 0.9 for the N-methyl analog (N-ethyl-2-(methylamino)-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, CAS 2098115-47-8), yielding a ΔXLogP3 of +0.5 units [1]. In medicinal chemistry, a ΔlogP of 0.5 is recognized as sufficient to significantly alter membrane permeability and aqueous solubility profiles [2]. The lower lipophilicity of the target compound arises from the primary amine (higher H-bond donor capacity by TPSA) relative to the secondary N-methylamine, making the target compound less membrane-permeant but potentially more soluble in aqueous assay media—an important consideration in biochemical screening campaigns where non-specific protein binding driven by excessive lipophilicity must be minimized.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | N-Methyl analog (CAS 2098115-47-8): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +0.5 (N-methyl analog is more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computed values; no experimental logP/logD data available for either compound |
Why This Matters
A 0.5-unit logP difference is sufficient to alter membrane permeability classification and may shift a compound from CNS-penetrant to peripherally restricted space, directly impacting screening cascade design.
- [1] PubChem CID 121203638 (target): XLogP3 = 0.4; PubChem CID 121203639 (N-methyl analog): XLogP3 = 0.9. Accessed 2026-04-28. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov., 2010, 5, 235–248. View Source
